molecular formula C15H28ClN5 B14256592 1,3,5-Triazine-2,4-diamine, N,N,N'-tributyl-6-chloro- CAS No. 330476-57-8

1,3,5-Triazine-2,4-diamine, N,N,N'-tributyl-6-chloro-

Katalognummer: B14256592
CAS-Nummer: 330476-57-8
Molekulargewicht: 313.87 g/mol
InChI-Schlüssel: JQWJKKUGEFWDTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three butyl groups and a chlorine atom attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- typically involves the reaction of 1,3,5-triazine-2,4-diamine with tributylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- can be compared with other similar compounds, such as:

The uniqueness of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for specialized applications.

Eigenschaften

CAS-Nummer

330476-57-8

Molekularformel

C15H28ClN5

Molekulargewicht

313.87 g/mol

IUPAC-Name

2-N,2-N,4-N-tributyl-6-chloro-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H28ClN5/c1-4-7-10-17-14-18-13(16)19-15(20-14)21(11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,17,18,19,20)

InChI-Schlüssel

JQWJKKUGEFWDTO-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=NC(=NC(=N1)Cl)N(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.